Carnitine Chloride (CAS 461-05-2), strictly defined as the racemic DL-Carnitine hydrochloride salt, is a quaternary ammonium compound fundamental to lipid metabolism research and chemical synthesis. Unlike the biologically exclusive L-enantiomer, the DL-racemate serves as a highly economical bulk precursor for downstream esterification and a mandatory comparative standard in stereospecific pharmacological assays. Formulated as a hydrochloride salt, it overcomes the severe deliquescence associated with carnitine inner salts, providing a stable, free-flowing crystalline matrix that ensures precise stoichiometric handling in both aqueous and ethanolic solvent systems [1].
Substituting Carnitine Chloride with L-Carnitine inner salt (free base) introduces severe handling liabilities; the free base is notoriously hygroscopic and rapidly liquefies upon atmospheric exposure, compromising weigh-in accuracy and bulk storage stability[1]. Conversely, procuring enantiopure L-Carnitine hydrochloride for non-stereospecific syntheses or as a pre-resolution intermediate drastically inflates raw material costs without adding chemical value. Furthermore, in analytical and transport assays (e.g., SLC22A5 evaluation), utilizing only the L-isomer fails to establish the necessary racemic baseline required to quantify stereoselective uptake or D-enantiomer competitive antagonism [2].
The inner salt (free base) form of carnitine is highly unstable in ambient conditions, rapidly absorbing moisture until it deliquesces into a liquid state [2]. In contrast, Carnitine Chloride (DL-Carnitine HCl) forms a stable, white crystalline powder with a defined melting point of 191–196°C [1]. While still requiring dry storage, the hydrochloride salt matrix prevents immediate liquefaction, enabling accurate stoichiometric weighing and extending shelf-life during bulk manufacturing operations[1].
| Evidence Dimension | Atmospheric moisture stability |
| Target Compound Data | DL-Carnitine HCl (Stable crystalline powder, MP 191-196°C) |
| Comparator Or Baseline | L-Carnitine Base (Rapidly deliquesces/liquefies in air) |
| Quantified Difference | Transition from liquid deliquescence to handleable solid |
| Conditions | Ambient atmospheric exposure |
Prevents material loss and weighing errors caused by rapid moisture uptake, ensuring reproducible batch formulation.
For the synthesis of complex carnitine derivatives (e.g., palmitoyl-DL-carnitine chloride), utilizing DL-Carnitine HCl as the starting material is highly efficient. The racemic chloride salt can be synthesized directly from epichlorohydrin and trimethylamine with overall refined yields reaching 74–86% . Procuring this racemic pool for downstream derivatization or subsequent chiral resolution avoids the premium cost of pre-resolved L-Carnitine HCl, while maintaining excellent solubility in reactive solvents like ethanol and methanol [1].
| Evidence Dimension | Precursor cost-efficiency and synthetic yield |
| Target Compound Data | DL-Carnitine HCl (Direct synthesis yield ~74-86%) |
| Comparator Or Baseline | Enantiopure L-Carnitine HCl (Requires costly biocatalytic or chiral resolution steps) |
| Quantified Difference | Bypasses the cost penalty of early-stage chiral resolution |
| Conditions | Bulk chemical synthesis of carnitine esters |
Significantly reduces raw material costs for syntheses where stereochemistry is resolved downstream or is non-critical to the final application.
In evaluating the stereospecificity of carnitine transporters (e.g., OCTN2/SLC22A5) or neuromuscular effects, DL-Carnitine HCl is required as a comparative baseline. For example, in phrenic nerve diaphragm preparations, DL-Carnitine induces a measurable tetanic fade (14.9 ± 2.1%) distinct from the pure L-isomer (16.6 ± 2.4%) and D-isomer (19.7 ± 3.1%) [1]. Without the racemic chloride standard, researchers cannot accurately quantify the competitive inhibition or cellular toxicity uniquely driven by the D-enantiomer in mixed biological systems.
| Evidence Dimension | Stereospecific assay validation (Tetanic fade induction) |
| Target Compound Data | DL-Carnitine HCl (14.9 ± 2.1% fade) |
| Comparator Or Baseline | L-Carnitine (16.6 ± 2.4% fade) |
| Quantified Difference | 1.7% differential baseline establishing stereospecific response |
| Conditions | Rat phrenic nerve diaphragm preparation (60 µM concentration) |
Provides the essential racemic control required to validate enantiomer-specific biological activity and transporter selectivity.
Acts as the primary racemic starting material for developing and validating new chiral chromatography methods or tartaric acid-based chemical resolution processes .
The preferred, cost-effective precursor for synthesizing DL-acetylcarnitine or palmitoyl-DL-carnitine chloride used in membrane transport and liposome research .
Serves as the mandatory racemic control in cellular assays evaluating the specificity of OCTN2 (SLC22A5) and other organic cation transporters [1].
Used in vitro to study the antagonistic or toxicological effects of the D-enantiomer on mitochondrial β-oxidation, which cannot be modeled using pure L-Carnitine [1].
Irritant